1,2,3,4-Tetrahydroacridine 10-oxide
Overview
Description
1,2,3,4-Tetrahydroacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . The compound this compound is particularly interesting due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroacridine 10-oxide typically involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . The reaction conditions often include heating the mixture in a sand bath at 120°C for about half an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroacridine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its corresponding hydro derivatives.
Substitution: Various substituents can be introduced at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions include various substituted acridines and their oxides, which can have different biological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydroacridine 10-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroacridine 10-oxide primarily involves DNA intercalation. This means the compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to DNA cross-links and strand breaks, which are particularly useful in cancer treatment as they can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroacridine: A closely related compound without the oxide group.
9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine: Another derivative with different substituents.
3,3-Dimethyl-2-oxa-1,2,3,4-tetrahydroacridine: A derivative with an oxa group.
Uniqueness
1,2,3,4-Tetrahydroacridine 10-oxide is unique due to its specific structural configuration, which allows it to interact with DNA in a distinct manner. This makes it particularly effective as a DNA intercalator and enhances its potential therapeutic applications .
Properties
IUPAC Name |
10-oxido-1,2,3,4-tetrahydroacridin-10-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,9H,2,4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSLVDDZGUMJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C3=CC=CC=C3C=C2C1)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179158 | |
Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24403-51-8 | |
Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024403518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 1,2,3,4-tetrahydro-, 10-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.